molecular formula C13H24N2O4 B069469 tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 189442-78-2

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B069469
CAS No.: 189442-78-2
M. Wt: 272.34 g/mol
InChI Key: NQGXVXHYGRAABB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 1008562-93-3

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on histone demethylases, which play crucial roles in epigenetic regulation and cancer progression.

Enzyme Inhibition

  • Histone Demethylases : The compound has shown potential as an inhibitor of KDM2b, a histone demethylase implicated in cancer biology. Inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth.
  • MAGL Inhibition : Preliminary studies suggest that modifications to the piperidine structure can enhance the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition is associated with antiproliferative effects on cancer cells .

Antiproliferative Effects

Research indicates that derivatives of piperidine compounds exhibit notable antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer), and COV318.
  • IC50 Values : The compound exhibited IC50 values ranging from 19.9 µM to 75.3 µM across different cell lines, indicating moderate potency .

Structure-Activity Relationship (SAR)

The structural modifications of the piperidine ring and the carbamoyl group have been systematically studied to optimize biological activity:

  • Key Modifications : Substituents at specific positions on the piperidine ring can significantly affect the binding affinity and selectivity toward target enzymes.
  • Example Findings : A hydroxyl group at the meta position relative to the amide has been shown to enhance binding interactions with MAGL, resulting in improved inhibitory activity .

Case Studies and Experimental Findings

StudyCompoundTargetIC50 ValueObservations
Study 1Benzoylpiperidine derivativeMAGL0.84 µMCompetitive inhibition confirmed via Michaelis-Menten analysis
Study 2tert-butyl derivativeBreast cancer cells (MDA-MB-231)19.9 µMSignificant reduction in cell viability observed
Study 3Modified piperidineOvarian cancer cells (OVCAR-3)31.5 µMEnhanced selectivity for MAGL compared to FAAH

Properties

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXVXHYGRAABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623840
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189442-78-2
Record name tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of 1-(tert-butoxycarbonyl)-3-piperidine carboxylic acid (7.000 g, 30.531 mmol) in dichloromethane (200 mL) including triethylamine (4.681 mL, 33.584 mmol) were added benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (15.885 g, 30.531 mmol), N,O-dimethylhydroxyamine (3.276 g, 33.584 mmol) and triethylamine (4.255 mL, 30.531 mmol) successively. The mixture was allowed to warm to room temperature, and the stirring was continued for 12 hrs. The reaction mixture was diluted with dichloromethane and washed with an aqueous 1N HCl solution, saturated aqueous NaHCO3 solution, and brine, successively. The organic phase was dried over Na2SO4, filtered, and concentrated. The resulting residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=10/1-9/1) to give 3-{[methoxy(methyl)amino]carbonyl}-1-piperidine-carboxylic acid tert-butyl ester as a white solid. (8.050 g, yield; 96%)
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7 g
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3.276 g
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4.255 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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